N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10(9-3-2-6-15-9)7-12-11(13)8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYXWKIBAZSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via the Simmons-Smith Reaction
The cyclopropane ring is synthesized using a modified Simmons-Smith protocol:
- Substrate preparation : Ethyl acrylate is treated with diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple in anhydrous ether.
- Ring closure : The reaction proceeds via a carbene insertion mechanism, yielding ethyl cyclopropanecarboxylate.
- Hydrolysis : Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water produces cyclopropanecarboxylic acid (Yield: 78–82%).
Key reaction parameters :
- Temperature: 0–5°C (cyclopropanation step).
- Solvent: Diethyl ether for carbene stability.
- Workup: Aqueous HCl quench to isolate the ester intermediate.
Preparation of 2-(Furan-2-yl)-2-Methoxyethylamine
Reductive Amination Route
A two-step sequence is employed (Fig. 2):
- Aldol condensation : Furan-2-carbaldehyde reacts with methoxyacetone in the presence of pyrrolidine (cat.) to form 2-(furan-2-yl)-2-methoxypropanal.
- Reductive amination : The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol, yielding the primary amine (Yield: 65–70%).
Alternative pathway :
- Nucleophilic substitution : 2-Chloro-1-methoxyethane reacts with furan-2-ylmagnesium bromide (Grignard reagent) to form 2-(furan-2-yl)-2-methoxyethane, followed by amination via the Gabriel synthesis.
Amide Bond Formation
Acid Chloride-Mediated Coupling
The most efficient method involves converting cyclopropanecarboxylic acid to its acid chloride:
- Chlorination : Cyclopropanecarboxylic acid reacts with thionyl chloride (SOCl$$2$$) under reflux (70°C, 2 h). Excess SOCl$$2$$ is removed under vacuum.
- Amine acylation : The acid chloride is added dropwise to a solution of 2-(furan-2-yl)-2-methoxyethylamine and triethylamine (Et$$_3$$N) in dichloromethane (DCM) at 0°C. The mixture is stirred for 12 h at room temperature.
Reaction conditions :
- Molar ratio (acid chloride:amine): 1:1.1.
- Solvent: Anhydrous DCM to prevent hydrolysis.
- Workup: Sequential washes with 1M HCl, saturated NaHCO$$_3$$, and brine.
Yield : 85–90% after silica gel chromatography (hexane/ethyl acetate 3:1).
Coupling Reagent-Assisted Synthesis
For acid-sensitive substrates, carbodiimide-based coupling is preferred:
- Activation : Cyclopropanecarboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) are dissolved in DMF.
- Amine addition : 2-(Furan-2-yl)-2-methoxyethylamine is introduced, and the reaction proceeds at 25°C for 24 h.
Advantages :
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
$$^13$$C NMR :
High-Performance Liquid Chromatography (HPLC)
- Column : C18, 5 μm, 250 × 4.6 mm.
- Mobile phase : 60:40 acetonitrile/water (0.1% TFA).
- Retention time : 8.2 min (purity >99%).
Optimization Challenges and Side Reactions
Epimerization at the Methoxy-Bearing Carbon
The stereochemical integrity of the methoxyethyl chain is susceptible to racemization under basic conditions. Mitigation strategies include:
Furan Ring Oxidation
The electron-rich furan moiety may oxidize in the presence of strong acids or oxidants. Key precautions:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements in flow chemistry enable kilogram-scale production:
Green Chemistry Metrics
- E-factor : 2.3 (solvent recovery reduces waste).
- Process mass intensity (PMI) : 6.8 kg/kg.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethanol derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of gram-positive and gram-negative bacteria . In medicine, it is being explored for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancer cell lines . Additionally, it has applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. As an EGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function, leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide (inferred data) with key analogs from the literature:
*Inferred based on structural analysis.
Key Observations
Impact of Aromatic Systems: Compound 15b (C₁₉H₁₉NO₃) incorporates a methoxynaphthofuran group, resulting in a higher molecular weight (309.36 g/mol) and melting point (160–162°C) compared to the target compound. The extended aromatic system likely enhances π-π stacking interactions, making it suitable for receptor binding (e.g., melatonergic MT1/MT2 and 5-HT2c receptors) . In contrast, the target compound’s simpler furan-2-yl group may improve metabolic stability while reducing steric hindrance.
However, thiophene’s larger atomic radius and polarizability could alter target selectivity. The dimethylamino analog (C₁₁H₁₇N₂O₂, ) introduces basicity, which may enhance solubility in acidic environments and facilitate crossing biological membranes.
These groups confer electrophilicity, enabling covalent interactions with biological targets.
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Characteristics
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 384.47 g/mol |
| Molecular Formula | C22H28N2O4 |
| LogP | 2.5877 |
| Polar Surface Area | 48.704 Ų |
| InChI Key | OBVNCIHERSRDOM-UHFFFAOYSA-N |
Enzyme Inhibition
Research has demonstrated that derivatives of cyclopropanecarboxamide exhibit significant inhibitory activity against various enzymes, particularly c-Met, which is implicated in cancer progression. The compound's derivatives have shown IC50 values ranging from 5.8 nM to 18.5 nM, indicating strong potency compared to cabozantinib (IC50 = 6.8 nM) .
Table 1: Inhibitory Activity of Cyclopropanecarboxamide Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 7a | 18.5 | c-Met inhibition |
| 7k | 7.3 | c-Met and dual inhibition |
| 7m | 5.8 | c-Met inhibition |
Anticancer Properties
The furan moiety in the compound enhances its interaction with biological targets, leading to potential anticancer effects through mechanisms such as DNA intercalation and receptor binding. Studies indicate that compounds with furan rings can disrupt DNA replication processes, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and position of substituents on the phenyl ring significantly influence the biological activity of the compound. Electron-withdrawing groups at specific positions enhance inhibitory potency, while electron-donating groups tend to diminish it .
Table 2: Effects of Substituents on Activity
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-withdrawing | p-position | Increased potency |
| Electron-donating | p-position | Decreased potency |
Case Studies
- c-Met Inhibition Study : A study conducted on various derivatives showed that compound 7m exhibited superior inhibitory activity against c-Met with an IC50 of 5.8 nM, highlighting the potential for developing targeted cancer therapies .
- Dual Inhibition Properties : Another derivative, 7k , demonstrated dual inhibition capabilities, suggesting a broader therapeutic application in treating diseases where multiple pathways are involved .
Q & A
Q. What are the optimized synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, and how can purity be maximized?
The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with amine intermediates containing furan and methoxyethyl groups. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF to minimize hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Yield optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1.2:1 molar ratio of acid to amine) to reduce side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : H NMR (400 MHz, CDCl) shows distinct signals: δ 7.35 (furan H-3/H-4), δ 4.10 (methoxy group), and δ 1.45–1.75 (cyclopropane protons). C NMR confirms carbonyl resonance at δ 170–175 ppm .
- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~3100 cm (furan C-H) validate functional groups .
- Mass spectrometry : ESI-MS ([M+H] peak at m/z 265.2) confirms molecular weight .
Q. What in vitro biological screening assays are suitable for initial activity profiling?
- Anticancer activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 μM. Compare IC values with reference drugs like doxorubicin .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Monitor inhibition via fluorescence quenching .
- Cytotoxicity : Use normal cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Structural validation : Reconfirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation) .
- Assay standardization : Use identical cell passage numbers, serum batches, and positive controls across labs .
- Metabolic stability : Evaluate compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid metabolism .
Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?
- ADMET prediction : Tools like SwissADME calculate logP (~2.5), aqueous solubility (-3.2 logS), and CYP450 inhibition risks .
- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., COX-2 or tubulin). Key residues: Hydrogen bonding with Ser530 (COX-2) or β-tubulin’s Thr274 .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Q. How do steric effects from the cyclopropane and methoxy groups influence reactivity?
- Steric hindrance : The cyclopropane ring restricts rotational freedom, favoring specific conformations in enzyme binding pockets. Molecular mechanics (MMFF94) simulations show energy barriers >5 kcal/mol for non-planar orientations .
- Methoxy group : Electron-donating effects stabilize transition states in nucleophilic substitutions. DFT calculations (B3LYP/6-31G*) reveal charge redistribution at the methoxy oxygen (+0.15 e) during amide hydrolysis .
Q. What strategies enhance selectivity for biological targets while minimizing off-target effects?
- Structural analogs : Replace methoxy with halogenated groups (e.g., -OCHCF) to modulate lipophilicity and hydrogen-bonding capacity .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to improve tissue-specific activation .
- Fragment-based screening : Identify critical pharmacophores using SPR (surface plasmon resonance) to prioritize derivatives with higher binding affinity (>10 M) .
Methodological Considerations
Q. How should researchers validate synthetic intermediates to avoid cumulative errors?
- Intermediate tracking : Analyze each step via LC-MS (e.g., Agilent 1260 Infinity II) with a C18 column. Retention times should align with theoretical values (±0.2 min) .
- Byproduct identification : Use HRMS (High-Resolution Mass Spectrometry) to detect impurities (e.g., unreacted cyclopropanecarboxylic acid, m/z 139.04) .
Q. What statistical approaches are recommended for dose-response studies?
- Nonlinear regression : Fit IC curves using GraphPad Prism (four-parameter logistic model). Report 95% confidence intervals .
- ANOVA : Compare treatment groups with Tukey’s post hoc test to control type I errors in multi-concentration assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
